EC330

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

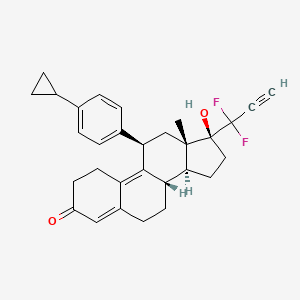

(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F2O2/c1-3-30(31,32)29(34)15-14-26-24-12-10-21-16-22(33)11-13-23(21)27(24)25(17-28(26,29)2)20-8-6-19(7-9-20)18-4-5-18/h1,6-9,16,18,24-26,34H,4-5,10-15,17H2,2H3/t24-,25+,26-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPPSPZDYGHPAN-GCNJZUOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of EC330

A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

EC330 is a novel, small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway, a critical mediator in cancer progression, metastasis, and therapy resistance. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and its impact on cancer cell biology. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development.

Introduction

Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. It exerts its biological effects through the LIF receptor (LIF-R), a heterodimer of the LIF-Rβ subunit and the common gp130 subunit. The activation of the LIF/LIF-R complex triggers a cascade of downstream signaling pathways, most notably the JAK/STAT3, PI3K/AKT, and mTOR pathways. Dysregulation of LIF signaling has been implicated in the pathogenesis of various malignancies, including breast and ovarian cancers, where it promotes tumor growth, enhances cancer stem cell self-renewal, and contributes to therapeutic resistance. This compound has emerged as a promising therapeutic agent that directly targets this oncogenic signaling axis.

Molecular Target and Binding

The primary molecular target of this compound is the Leukemia Inhibitory Factor Receptor (LIF-R)[1][2]. Molecular docking studies have indicated that this compound binds to the human LIF-R (hLIF-R)[1][2]. This interaction has been confirmed through in vitro pull-down assays, which demonstrated that a biotinylated form of this compound can successfully pull down LIF-R from cellular lysates[1][2]. While a specific binding affinity (Kd) has not been explicitly reported in the reviewed literature, the available data strongly support a direct interaction between this compound and LIF-R.

Inhibition of Downstream Signaling Pathways

Upon binding to LIF-R, this compound effectively inhibits the downstream signaling cascades activated by LIF. The primary pathways affected are the JAK/STAT3, PI3K/AKT, and mTOR pathways.

JAK/STAT3 Pathway

The canonical LIF signaling pathway involves the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and differentiation. Treatment with this compound has been shown to significantly reduce the levels of p-STAT3 at the Tyr705 residue in cancer cells overexpressing LIF[1][2]. This inhibition of STAT3 phosphorylation is a key mechanism through which this compound exerts its anti-tumor effects.

PI3K/AKT and mTOR Pathways

In addition to the JAK/STAT3 pathway, LIF signaling also activates the PI3K/AKT and mTOR pathways, which are critical for cell growth, proliferation, and survival. This compound has been demonstrated to abolish the LIF-induced phosphorylation of AKT at Ser473 and to inhibit the mTOR pathway[1]. This multifaceted inhibition of key oncogenic signaling pathways underscores the potent anti-cancer activity of this compound.

Cellular and In Vivo Effects

The inhibition of LIF-R and its downstream signaling by this compound translates into significant anti-tumor effects both in vitro and in vivo.

Inhibition of Cancer Cell Proliferation and Viability

This compound exhibits potent cytotoxic effects on cancer cells, particularly those with ectopic overexpression of LIF. In vitro studies have shown that this compound preferentially inhibits the proliferation of LIF-overexpressing breast cancer cell lines, such as MCF7 and MDA-MB-231, compared to their control counterparts[1][2].

Inhibition of Cancer Cell Migration

LIF is a known promoter of cancer cell migration and metastasis. Treatment with this compound has been shown to significantly inhibit the migration of breast cancer cells in transwell migration assays[1][2]. This effect is more pronounced in cells with higher levels of LIF expression, further highlighting the specificity of this compound for the LIF signaling axis.

In Vivo Anti-Tumor Efficacy

In preclinical xenograft models of breast and ovarian cancer, this compound has demonstrated significant anti-tumor activity. Administration of this compound at doses of 0.5 and 2.5 mg/kg has been shown to dose-dependently reduce tumor burden. In a xenograft model using MDA-MB-231 cells with ectopic LIF expression, this compound treatment (1 mg/kg, i.p., 5 times/week for 24 days) preferentially inhibited tumor growth compared to control tumors without LIF overexpression[1].

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound.

| Cell Line | Condition | IC50 (µM) | Reference |

| MCF7 | Ectopic LIF Overexpression | ~0.2-0.3 | [1][2] |

| MCF7 | Control | >1 | [1][2] |

| MDA-MB-231 | Ectopic LIF Overexpression | ~2-fold lower than control | [1][2] |

| MDA-MB-231 | Control | Not specified | [1][2] |

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Xenograft (IGROV-1) | Ovarian Cancer | 0.5 and 2.5 mg/kg | Dose-dependent reduction in tumor burden | |

| Xenograft (MDA-MB-231) | Triple-Negative Breast Cancer | 0.5 and 2.5 mg/kg | Dose-dependent reduction in tumor burden | |

| Xenograft (MDA-MB-231-LIF) | Breast Cancer (LIF overexpression) | 1 mg/kg, i.p., 5 times/week for 24 days | Preferential inhibition of tumor growth | [1] |

Experimental Protocols

Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3 and AKT.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., MCF7, MDA-MB-231) with and without LIF overexpression are cultured to 70-80% confluency. Cells are then treated with this compound at various concentrations (e.g., 1 µM) for a specified time (e.g., 2 hours).

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-AKT (Ser473), and total AKT overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

Objective: To assess the effect of this compound on cancer cell migration.

Methodology:

-

Cell Preparation: Cancer cells are serum-starved for 24 hours.

-

Assay Setup: Transwell inserts (e.g., 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

Cell Seeding: A suspension of serum-starved cells (e.g., 1 x 10^5 cells) in a serum-free medium, with or without this compound at various concentrations (e.g., 5 nM for MCF7, 15 nM for MDA-MB-231), is added to the upper chamber[1].

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C to allow for cell migration.

-

Analysis: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with crystal violet. The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring the absorbance.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay, or by using an automated cell counter that employs the trypan blue exclusion method.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Visualizations

Conclusion

This compound represents a targeted therapeutic strategy against cancers driven by aberrant LIF signaling. Its mechanism of action is centered on the direct inhibition of the LIF receptor, leading to the suppression of critical downstream oncogenic pathways, including JAK/STAT3, PI3K/AKT, and mTOR. This multifaceted inhibition results in reduced cancer cell proliferation and migration, and significant anti-tumor efficacy in vivo. The data presented in this guide provide a robust foundation for the continued investigation and development of this compound as a novel anti-cancer agent. Further research is warranted to fully elucidate its binding kinetics and to explore its potential in combination with other cancer therapies.

References

EC330: A Novel Small-Molecule Inhibitor of Leukemia Inhibitory Factor (LIF) Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family that plays a critical role in a variety of physiological and pathological processes. Overexpression of LIF has been implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[1][2] EC330 is a novel steroidal small-molecule inhibitor that has been identified as a potent antagonist of LIF signaling.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effects by directly targeting the LIF receptor (LIF-R).[1][4] Molecular docking studies have indicated that this compound binds to the LIF-R, thereby preventing the binding of LIF and the subsequent formation of the high-affinity receptor complex with glycoprotein 130 (gp130).[1][2][4] This blockade of receptor activation leads to the downstream inhibition of key oncogenic signaling pathways, including the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and mammalian target of rapamycin (mTOR) pathways.[1][2] By suppressing these pathways, this compound effectively mitigates the pro-tumorigenic effects of LIF, such as cancer cell proliferation, migration, and tumor growth.[1]

Signaling Pathways

The following diagram illustrates the canonical LIF signaling pathway and the inhibitory action of this compound.

Caption: LIF signaling pathway and the inhibitory point of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | LIF Expression Status | IC50 (µM) after 24h |

| MCF7-Con | Endogenous | ~0.2-0.3[4] |

| MCF7-LIF | Overexpressed | 3-5 fold lower than MCF7-Con[4] |

| MDA-MB231-Con | Endogenous | Not specified |

| MDA-MB231-LIF | Overexpressed | ~2-fold lower than MDA-MB231-Con[4] |

Table 2: Effective Concentrations of this compound in Functional Assays

| Assay | Cell Line | This compound Concentration | Observed Effect |

| Inhibition of STAT3 & AKT Phosphorylation | MCF7, MDA-MB231 | 1 µM[4] | Abolished LIF-induced phosphorylation[4] |

| Inhibition of Cell Proliferation | MCF7-LIF | 5 nM[4] | Largely abolished LIF-promoted proliferation[4] |

| Inhibition of Cell Migration | MCF7-LIF | 5 nM[4] | Significantly inhibited migration[4] |

| Inhibition of Cell Migration | MDA-MB231-LIF | 15 nM[4] | Significantly inhibited migration[4] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Cell Line | This compound Dosage & Schedule | Outcome |

| BALB/c nude mice | MDA-MB231-LIF | 1 mg/kg, i.p., 5 times/week for 24 days[4] | Significantly inhibited tumor growth[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of LIF Signaling Pathway

This protocol is for assessing the phosphorylation status of key proteins in the LIF signaling cascade.

References

- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 2. researchgate.net [researchgate.net]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]

EC330: A Potent Inhibitor of the LIF Signaling Pathway for Tumor Growth Suppression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EC330 is a novel small-molecule compound that demonstrates significant potential in the inhibition of tumor growth by targeting the Leukemia Inhibitory Factor (LIF) signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound. Through the targeted inhibition of the LIF receptor (LIF-R), this compound effectively abrogates downstream signaling cascades, including the JAK/STAT3, PI3K/AKT, and mTOR pathways, which are crucial for cancer cell proliferation, migration, and survival. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family that has been implicated in the progression of various cancers. LIF exerts its oncogenic effects by binding to its specific receptor, LIF-R, leading to the activation of multiple downstream signaling pathways that promote tumorigenesis and metastasis. This compound has emerged as a potent and specific inhibitor of this interaction, offering a promising therapeutic strategy for cancers characterized by the overexpression of LIF. Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth and cell migration in various cancer models.

Mechanism of Action

This compound functions as a direct inhibitor of the LIF/LIF-R signaling axis. Molecular docking studies have indicated that this compound binds to the LIF-R, thereby preventing the binding of LIF and the subsequent recruitment of gp130 to form the high-affinity receptor complex. This blockade of receptor activation leads to the suppression of downstream signaling pathways critical for tumor progression.

Inhibition of Downstream Signaling Pathways

The binding of LIF to LIF-R typically triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival. This compound treatment has been shown to significantly reduce the levels of p-STAT3 at the Tyr705 residue.

Furthermore, this compound has been observed to inhibit the PI3K/AKT/mTOR pathway, another critical signaling cascade in cancer. Treatment with this compound leads to a reduction in the phosphorylation of AKT at Ser473 and subsequently affects the activity of mTOR and its downstream effectors like p70-S6K.

Quantitative Data on this compound Efficacy

The anti-tumor effects of this compound have been quantified in various preclinical models. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | This compound Concentration | Observed Effect | Citation |

| MCF7 (with LIF overexpression) | Proliferation Assay | 5 nM | Significant inhibition of cell proliferation | [1] |

| MDA-MB-231 (with LIF overexpression) | Proliferation Assay | Not specified | Significant inhibition of cell proliferation | [1] |

| MCF7 (with LIF overexpression) | Trans-well Migration Assay | 5 nM | Significant inhibition of cell migration | [1] |

| MDA-MB-231 (with LIF overexpression) | Trans-well Migration Assay | 15 nM | Significant inhibition of cell migration | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | This compound Dosage | Treatment Schedule | Tumor Growth Inhibition | Citation |

| Breast Cancer | MDA-MB-231 (with LIF overexpression) | BALB/c nude mice | 1 mg/kg | i.p. injection, 5 times/week for 24 days | Significant inhibition of xenograft tumor growth | [1][2] |

| Ovarian Cancer | IGROV-1 | Xenografted mouse model | 0.5 and 2.5 mg/kg | Not specified | Dose-dependent reduction in tumor burden | Not specified in search results |

| Triple-Negative Breast Cancer | MDA-MB-231 | Xenografted mouse model | 0.5 and 2.5 mg/kg | Not specified | Dose-dependent reduction in tumor burden | Not specified in search results |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Culture

MCF7 and MDA-MB-231 human breast cancer cell lines were used. For experiments involving LIF overexpression, cells were stably transfected with a LIF expression vector or an empty vector control. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis

-

Cell Lysis: Cells were treated with this compound at the indicated concentrations and for the specified times. Subsequently, cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies were used:

-

Phospho-STAT3 (Tyr705)

-

Total STAT3

-

Phospho-AKT (Ser473)

-

Total AKT

-

β-actin (as a loading control)

-

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Trans-well Migration Assay

-

Cell Preparation: Cancer cells were serum-starved overnight.

-

Assay Setup: Trans-well inserts with an 8 µm pore size were placed in a 24-well plate. The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

Cell Seeding: A suspension of 1 x 10^5 cells in a serum-free medium, with or without this compound, was added to the upper chamber.[3]

-

Incubation: The plate was incubated for a period of 2 to 24 hours at 37°C, allowing cells to migrate through the porous membrane.[3][4]

-

Quantification: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab. Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Xenograft Tumor Model

-

Animal Model: Female athymic nude mice (4-6 weeks old) were used.

-

Cell Implantation: MDA-MB-231 cells (e.g., 1.5 x 10^6 cells) engineered to overexpress LIF were injected subcutaneously into the flank of the mice.[5]

-

Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice a week) using digital calipers. Tumor volume was calculated using the formula: Volume = (width)^2 x length / 2.

-

This compound Treatment: When tumors reached a palpable size (e.g., ~30 mm³), mice were randomized into treatment and control groups.[2] this compound was administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg, 5 times a week for 24 days.[1][2] The control group received vehicle (e.g., PBS).

-

Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., Western blotting for p-STAT3).

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound and a typical experimental workflow.

References

- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. pubcompare.ai [pubcompare.ai]

Unveiling EC330: A Technical Guide to its Chemical Structure and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC330 is a novel small-molecule inhibitor targeting the Leukemia Inhibitory Factor (LIF) signaling pathway, a critical mediator in cancer progression, metastasis, and therapy resistance. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound, presenting key data and methodologies for researchers in oncology and drug development.

Chemical Structure and Properties

This compound is a steroidal derivative with the chemical formula C30H32F2O2 and a molecular weight of 462.57 g/mol .[1] Its unique structure is fundamental to its inhibitory function against the LIF receptor.

| Property | Value | Reference |

| Chemical Formula | C30H32F2O2 | [1] |

| Molecular Weight | 462.57 g/mol | [1] |

| CAS Number | 2016795-77-8 | [1] |

| Solubility | Insoluble in water, soluble in DMSO and Ethanol.[1] | [1] |

(Note: A detailed, publicly available, step-by-step synthesis protocol for this compound is not available in the reviewed literature.)

Mechanism of Action: Inhibition of LIF/LIF-R Signaling

This compound exerts its anti-tumor effects by directly targeting the Leukemia Inhibitory Factor Receptor (LIF-R).[2][3] By binding to LIF-R, this compound blocks the interaction between LIF and its receptor, thereby inhibiting the activation of downstream oncogenic signaling pathways.[2][3]

The binding of LIF to LIF-R typically recruits gp130 to form a high-affinity receptor complex, which in turn activates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) pathways.[2][4] These pathways are crucial for promoting cancer cell proliferation, migration, and survival.[2][3] this compound effectively abrogates these effects by preventing the initial ligand-receptor interaction.[2][3]

Below is a diagram illustrating the LIF/LIF-R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The investigation of this compound's bioactivity involves a series of in vitro and in vivo experiments.

In Vitro Assays

A general workflow for the in vitro evaluation of this compound is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]

An In-depth Technical Guide on EC330 and its Effect on the LIF/LIF-R Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine of the interleukin-6 (IL-6) family that plays a critical role in a variety of physiological and pathological processes, including cancer progression.[1] LIF mediates its effects through the LIF receptor (LIF-R) complex, activating downstream oncogenic signaling pathways such as JAK/STAT3, PI3K/AKT, and mTOR.[2] The small molecule EC330 has emerged as a potent and specific inhibitor of the LIF/LIF-R signaling axis, demonstrating significant anti-tumor activity in preclinical models.[3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the LIF/LIF-R signaling pathway, with a focus on quantitative data and detailed experimental methodologies.

Introduction to the LIF/LIF-R Signaling Pathway

The LIF/LIF-R signaling pathway is initiated by the binding of LIF to its specific receptor, LIF-R. This binding event induces the heterodimerization of LIF-R with the glycoprotein 130 (gp130) subunit, forming a high-affinity receptor complex.[2][5] This complex formation triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domains of the receptor complex.[6] These phosphorylated sites serve as docking stations for downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription 3 (STAT3).[6] Upon recruitment, STAT3 is phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and migration.[2][6] Additionally, the activated LIF-R complex can stimulate other key signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the mammalian Target of Rapamycin (mTOR) pathways, further contributing to its pro-tumorigenic effects.[2][3]

This compound: A Novel Inhibitor of LIF/LIF-R Signaling

This compound is a small molecule compound identified as a potent inhibitor of the LIF/LIF-R signaling pathway.[3][4] Molecular docking studies predict that this compound binds to the human LIF-R, and this interaction has been confirmed by experimental data.[3] By binding to LIF-R, this compound is thought to prevent the binding of LIF to its receptor, thereby blocking the initiation of downstream signaling cascades.[3]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory activity of this compound has been quantified in various cancer cell lines, demonstrating a preferential effect on cells with LIF overexpression.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | LIF Status | This compound IC50 (24h treatment) | Reference |

| MCF7-Con | Control | ~0.2-0.3 µM | [3] |

| MCF7-LIF | Overexpression | 3-5 fold lower than control | [3] |

| MDA-MB-231-Con | Control | - | [3] |

| MDA-MB-231-LIF | Overexpression | ~2-fold lower than control | [3] |

Table 2: Effective Concentrations of this compound in Functional Assays

| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |

| Inhibition of STAT3 & AKT Phosphorylation | MCF7 | 1 µM (2h) | Abolished LIF-induced phosphorylation | [3] |

| Inhibition of Cell Proliferation | MCF7-LIF | 5 nM | Largely abolished LIF-promoted proliferation | [3] |

| Inhibition of Cell Migration | MCF7-LIF | 5 nM | Significantly inhibited migration | [3] |

| Inhibition of Cell Migration | MDA-MB-231-LIF | 15 nM | Significantly inhibited migration | [3] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | This compound Dosage | Treatment Schedule | Outcome | Reference |

| MDA-MB-231-LIF | 1 mg/kg, i.p. | 5 times/week for 24 days | Preferentially inhibited tumor growth | [3] |

| Ovarian (IGROV-1) | 0.5 and 2.5 mg/kg | Dose-dependently | Reduced tumor burden | |

| TNBC (MDA-MB-231) | 0.5 and 2.5 mg/kg | Dose-dependently | Reduced tumor burden |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the LIF/LIF-R signaling pathway.

Avidin-Biotin Pull-Down Assay for this compound-LIF-R Interaction

This assay is used to confirm the physical interaction between this compound and the LIF receptor.

Materials:

-

Avidin-biotin-EC330

-

Control-Avidin beads

-

MCF7-LIF cell lysate

-

Lysis buffer (specific composition not detailed in the source)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE reagents

-

Western blot reagents

-

Anti-LIF-R antibody

Protocol:

-

Prepare total cellular lysates from MCF7-LIF cells.

-

Incubate the cell lysates with Avidin-biotin-EC330 or Control-Avidin beads for a specified time at 4°C with gentle rotation to allow for binding.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-LIF-R antibody to detect the presence of LIF-R in the pull-down fraction.

-

Develop the blot using a suitable detection method (e.g., chemiluminescence).

Western Blot Analysis of Signaling Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

-

MCF7 or MDA-MB-231 cells (with and without LIF overexpression)

-

This compound

-

LIF neutralizing antibody (as a control)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-AKT (Ser473), anti-AKT

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells and grow to the desired confluency.

-

Treat the cells with this compound (e.g., 1 µM) or LIF neutralizing antibody (e.g., 200 ng/ml) for the specified time (e.g., 2 hours).[3]

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-AKT, and AKT overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Trans-well Migration Assay

This assay measures the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

MCF7 or MDA-MB-231 cells (with and without LIF overexpression)

-

This compound

-

Trans-well inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Protocol:

-

Starve the cells in serum-free medium for several hours.

-

Resuspend the cells in serum-free medium containing the desired concentration of this compound (e.g., 5 nM for MCF7, 15 nM for MDA-MB-231).[3]

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the trans-well inserts into the wells.

-

Seed the cell suspension into the upper chamber of the inserts.

-

Incubate for a suitable period to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the migrated cells with a staining solution.

-

Count the number of migrated cells in several random fields under a microscope.

Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

-

MDA-MB-231 cells with ectopic LIF expression

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Inject MDA-MB-231-LIF cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups (n ≥ 6/group).[3]

-

Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the treatment schedule (e.g., 5 times per week for 24 days).[3]

-

Measure the tumor volume regularly using calipers (Volume = (width)^2 x length/2).

-

At the end of the study, sacrifice the mice and excise the tumors.

-

Tumor tissues can be further analyzed, for example, by Western blot for p-STAT3 levels, to confirm the in vivo mechanism of action.

Visualizing the Mechanism of Action

Signaling Pathway Diagrams

References

- 1. academic.oup.com [academic.oup.com]

- 2. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]

EC330: A Targeted Approach to Disrupting LIF Signaling in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

EC330 is a novel small-molecule inhibitor that has demonstrated significant promise in preclinical oncology research. This compound selectively targets the Leukemia Inhibitory Factor (LIF) signaling pathway, a critical mediator of cancer progression, metastasis, and therapy resistance. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its potential as a therapeutic agent for cancers characterized by LIF overexpression.

Core Mechanism of Action: Inhibition of the LIF/LIF-R Axis

This compound functions as a potent inhibitor of the LIF/LIF-R signaling cascade.[1] Leukemia Inhibitory Factor (LIF) is a cytokine belonging to the interleukin-6 family that plays a crucial role in various physiological processes. However, its overexpression has been implicated in the pathogenesis of several cancers. LIF exerts its effects by binding to the LIF receptor (LIF-R), which then forms a high-affinity complex with the gp130 receptor. This complex formation triggers the activation of downstream signaling pathways, including the JAK/STAT3, PI3K/AKT, and mTOR pathways, which are pivotal for cell proliferation, survival, and migration.[2]

Molecular docking studies suggest that this compound directly interacts with the LIF receptor (LIF-R), thereby interfering with the binding of LIF to its receptor.[2][3] This disruption prevents the formation of the active receptor complex and subsequent downstream signaling.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in various preclinical models, demonstrating its preferential cytotoxicity towards cancer cells with high levels of LIF expression.

In Vitro Studies

In vitro studies have consistently shown that this compound exhibits potent and selective inhibitory effects on cancer cells overexpressing LIF.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | LIF Expression Status | IC50 of this compound (24h treatment) | Fold Difference (Con vs. LIF) |

| MCF7-Con | Control | ~0.2-0.3 µM | - |

| MCF7-LIF | Ectopic Overexpression | 3-5 fold lower than MCF7-Con | 3-5x |

| MDA-MB231-Con | Control | Not specified | - |

| MDA-MB231-LIF | Ectopic Overexpression | ~2-fold lower than MDA-MB231-Con | ~2x |

Data synthesized from multiple sources.[2][3]

These findings highlight the targeted nature of this compound, with significantly lower IC50 values observed in breast cancer cell lines engineered to overexpress LIF compared to their control counterparts.[2][3]

In Vivo Studies

The anti-tumor efficacy of this compound has been further validated in vivo using a xenograft mouse model.

Table 2: In Vivo Efficacy of this compound in an MDA-MB-231 Xenograft Model

| Treatment Group | Tumor Model | This compound Dose | Treatment Schedule | Outcome |

| Control | MDA-MB231-LIF | Vehicle | i.p., 5 times/week for 24 days | Progressive tumor growth |

| This compound | MDA-MB231-LIF | 1 mg/kg | i.p., 5 times/week for 24 days | Significant inhibition of tumor growth |

| This compound | MDA-MB231-Con | 1 mg/kg | i.p., 5 times/week for 24 days | Weaker inhibitory effect on tumor growth |

Data synthesized from multiple sources.[2]

In this model, this compound administered at 1 mg/kg intraperitoneally demonstrated a marked inhibition of tumor growth in mice bearing tumors with ectopic LIF expression.[2] Conversely, a much weaker effect was observed in tumors without LIF overexpression, further underscoring the targeted activity of this compound.[2]

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on the LIF/LIF-R axis leads to the downregulation of key oncogenic signaling pathways.

This compound Signaling Pathway Inhibition

Caption: this compound inhibits the LIF/LIF-R signaling cascade.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining this compound cytotoxicity.

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Cancer cell lines (e.g., MCF7, MDA-MB231) with and without LIF overexpression are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for 24 hours.

-

Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or by manual cell counting using the trypan blue exclusion method.

-

Data Analysis: The results are normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

Trans-well Migration Assay

-

Chamber Preparation: Trans-well inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Seeding: Cancer cells, pre-treated with this compound or vehicle control, are seeded into the upper chamber in a serum-free medium.

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).

-

Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of migrated cells is quantified by counting under a microscope or by eluting the dye and measuring its absorbance.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT3, STAT3, p-AKT, AKT, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) with or without LIF overexpression are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound (e.g., 1 mg/kg) or vehicle is administered via intraperitoneal injection according to the specified schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as western blotting for signaling proteins.

Conclusion

This compound represents a promising targeted therapeutic agent for cancers driven by LIF overexpression. Its ability to specifically inhibit the LIF/LIF-R signaling pathway, leading to the suppression of key oncogenic signaling cascades, has been demonstrated in both in vitro and in vivo preclinical models. The data presented in this guide underscore the potential of this compound as a valuable tool in oncology research and a candidate for further clinical development.

References

The Discovery and Development of EC330: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC330 is a novel, first-in-class small molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway. By directly targeting the LIF receptor (LIF-R), this compound effectively blocks downstream signal transduction, including the STAT3, PI3K/AKT, and mTOR pathways, which are crucial for cancer cell proliferation, migration, and survival. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, particularly those with LIF overexpression. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and experimental protocols related to this compound.

Introduction

Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. It plays a critical role in various physiological processes, including embryonic development, stem cell pluripotency, and inflammation. However, aberrant LIF signaling has been implicated in the pathogenesis and progression of numerous cancers. Overexpression of LIF is associated with enhanced tumor growth, metastasis, and resistance to therapy in cancers such as breast, ovarian, and pancreatic cancer. This has positioned the LIF signaling pathway as a promising target for novel anticancer therapies. This compound was developed as a potent and selective small molecule inhibitor designed to disrupt this oncogenic signaling cascade.

Discovery of this compound

This compound was identified through a series of high-throughput screening campaigns aimed at discovering small molecules that could inhibit the LIF signaling pathway. The chemical structure of this compound is presented in the patent literature. Molecular docking studies predicted that this compound binds to the human LIF receptor (LIF-R). This interaction was subsequently confirmed through biochemical and cellular assays. The development of this compound represents a significant advancement in targeting the LIF pathway with a small molecule therapeutic, offering a potential new treatment modality for LIF-dependent cancers.

Mechanism of Action

This compound exerts its biological effects by directly binding to the LIF receptor (LIF-R), thereby inhibiting the downstream signaling cascades activated by LIF.

Inhibition of LIF/LIF-R Signaling

The primary mechanism of action of this compound is the blockade of the interaction between LIF and its receptor, LIF-R. This prevents the recruitment and activation of the co-receptor gp130, a critical step in the initiation of downstream signaling.

Downstream Signaling Pathways

By inhibiting the LIF/LIF-R interaction, this compound effectively suppresses the activation of key downstream signaling pathways that are crucial for cancer cell survival and proliferation:

-

JAK/STAT3 Pathway: LIF binding to its receptor typically leads to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3.

-

PI3K/AKT/mTOR Pathway: The LIF signaling axis also activates the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, another critical regulator of cell growth, proliferation, and survival. This compound treatment leads to a reduction in the phosphorylation of AKT, a key component of this pathway.[1][2]

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in both in vitro and in vivo models, demonstrating its potential as a cancer therapeutic.

In Vitro Efficacy

This compound has shown potent cytotoxic effects in cancer cell lines with high levels of LIF expression.

| Cell Line | LIF Expression | IC50 (µM) |

| MCF7-Con | Endogenous | 0.2 - 0.3 |

| MCF7-LIF | Overexpressed | 3-5 fold lower than MCF7-Con |

| MDA-MB231-Con | Endogenous | Not specified |

| MDA-MB231-LIF | Overexpressed | ~2-fold lower than MDA-MB231-Con |

Table 1: In Vitro Cytotoxicity of this compound.

This compound also demonstrated significant inhibition of cancer cell migration in trans-well assays.

In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound was assessed in a xenograft mouse model using MDA-MB-231 breast cancer cells with and without LIF overexpression.

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition |

| BALB/c nude mice with MDA-MB231-LIF xenografts | This compound | 0.5 mg/kg | Significant reduction in tumor volume over time |

| BALB/c nude mice with MDA-MB231-LIF xenografts | This compound | 1 mg/kg, i.p., 5 times/week for 24 days | Significantly inhibited the growth of xenograft tumors with LIF overexpression |

Table 2: In Vivo Anti-Tumor Efficacy of this compound.

Pharmacokinetics and Toxicology

Comprehensive pharmacokinetic and toxicology studies are essential for the clinical development of any new therapeutic agent.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not yet publicly available. However, it has been described as being orally bioavailable.

| Parameter | Value |

| Cmax | Data not available |

| Tmax | Data not available |

| Half-life | Data not available |

| Oral Bioavailability | Data not available |

Table 3: Pharmacokinetic Profile of this compound.

Toxicology and Safety

This compound has been reported to be safe and tolerable in preclinical toxicity studies. However, specific data such as the LD50 and Maximum Tolerated Dose (MTD) have not been disclosed.

| Parameter | Value |

| LD50 | Data not available |

| Maximum Tolerated Dose (MTD) | Data not available |

| Adverse Effects | Not specified |

Table 4: Toxicology and Safety Profile of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments used in the preclinical evaluation of this compound.

Avidin-Biotin Pulldown Assay for this compound-LIF-R Interaction

This assay is used to confirm the direct binding of this compound to the LIF receptor.

Materials:

-

Biotinylated this compound

-

Control (non-biotinylated) this compound

-

Streptavidin-coated magnetic beads

-

Cell lysate from LIF-R expressing cells

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibody against LIF-R for Western blot

Procedure:

-

Incubate the streptavidin-coated magnetic beads with biotinylated this compound or control this compound for 1 hour at room temperature with gentle rotation.

-

Wash the beads three times with wash buffer to remove unbound this compound.

-

Add cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads five times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by adding elution buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-LIF-R antibody.

Western Blot for Phosphorylated STAT3 and AKT

This method is used to assess the effect of this compound on the activation of downstream signaling pathways.

Materials:

-

Cell lysates from cells treated with and without this compound and/or LIF

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Transwell Migration Assay

This assay measures the ability of this compound to inhibit cancer cell migration.

Materials:

-

Transwell inserts (typically with 8 µm pores)

-

24-well plates

-

Cancer cells

-

Serum-free media

-

Media with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed cancer cells in the upper chamber of the Transwell inserts in serum-free media, with or without this compound.

-

Add media containing a chemoattractant to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert.

-

Count the number of migrated cells under a microscope.

Conclusion and Future Directions

This compound is a promising novel inhibitor of the LIF signaling pathway with demonstrated preclinical anti-tumor activity. Its ability to target LIF-overexpressing cancers offers a potential new therapeutic strategy for patients with limited treatment options. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of cancer models is warranted to support its translation into clinical trials. The development of this compound highlights the potential of targeting cytokine signaling pathways in oncology and provides a valuable tool for further research into the role of LIF in cancer biology.

References

EC330: A Potent Inhibitor of LIF Signaling and its Impact on Cancer Cell Proliferation and Migration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Leukemia Inhibitory Factor (LIF) is a cytokine that has been increasingly implicated in the progression of various cancers by promoting cell proliferation, migration, and therapeutic resistance. Its signaling pathway, therefore, presents a compelling target for novel anticancer therapies. This document provides a comprehensive technical overview of EC330, a novel small-molecule inhibitor designed to target the LIF signaling cascade. We will delve into its mechanism of action, summarize its quantified effects on cancer cell proliferation and migration, provide detailed experimental protocols for key assays, and visualize the critical signaling and experimental workflows.

Core Mechanism of Action: Inhibition of the LIF/LIF-R Axis

This compound functions as a potent inhibitor of the LIF signaling pathway.[1][2][3] Molecular docking studies predict that this compound's molecular target is the LIF receptor (LIF-R).[1][2] The compound is thought to bind to the LIF-R, interfering with its interaction with LIF. This prevents the recruitment of gp130 to form the high-affinity receptor complex, thereby blocking the activation of downstream oncogenic signaling pathways.[1][2] The interaction between this compound and LIF-R has been confirmed through Avidin pull-down assays.[1]

The primary signaling cascades downstream of LIF-R activation include the JAK/STAT3, PI3K/AKT, and mTOR pathways, all of which are crucial for cell growth and survival.[1][2] By blocking the initial receptor activation, this compound effectively abolishes the LIF-induced phosphorylation of key proteins in these cascades, such as STAT3 (at Tyr705) and AKT (at Ser473).[1] Notably, this compound's inhibitory action is specific to LIF signaling, as it does not affect STAT3 activation by other cytokines from the IL-6 superfamily.[1]

Impact on Cancer Cell Proliferation

This compound demonstrates a preferential inhibitory effect on the proliferation of cancer cells that overexpress LIF.[1] Studies on breast cancer cell lines (MCF7 and MDA-MB-231) with ectopic LIF expression showed a significant reduction in cell proliferation upon treatment with this compound, an effect comparable to that of a LIF neutralizing antibody.[1] In contrast, the compound has a much weaker inhibitory effect on control cells without LIF overexpression, highlighting its targeted activity.[1]

Quantitative Data Summary: Proliferation

| Cell Line | Genetic Background | Compound | Concentration | Observed Effect |

| MCF7 | Ectopic LIF Overexpression | This compound | 5 nM | Proliferation largely abolished.[1] |

| MDA-MB-231 | Ectopic LIF Overexpression | This compound | Not specified | Proliferation greatly inhibited.[1] |

| MDA-MB-231 | Xenograft Model (LIF O/E) | This compound | 1 mg/kg | Preferentially inhibited tumor growth.[1] |

| IGROV-1 | Xenograft Model | This compound | 0.5 & 2.5 mg/kg | Dose-dependently reduced tumor burden. |

| MDA-MB-231 | Xenograft Model | This compound | 0.5 & 2.5 mg/kg | Dose-dependently reduced tumor burden. |

Experimental Protocol: Cell Proliferation Assay

The anti-proliferative effects of this compound are typically quantified using a standard colorimetric assay, such as the MTT or CCK-8 assay.

-

Cell Seeding: Cancer cells (e.g., MCF7-LIF and control MCF7-Con) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Following incubation, a reagent (e.g., 10 µL of CCK-8 solution or 20 µL of MTT solution) is added to each well. The plate is then incubated for an additional 1-4 hours.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or after solubilizing formazan crystals for MTT.

-

Analysis: The rate of inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the inhibition rate against the log of the compound concentration.

Impact on Cancer Cell Migration

LIF is known to promote the migration of cancer cells, a critical step in metastasis.[1] this compound effectively counteracts this effect. In trans-well migration assays, this compound significantly inhibited the migration of LIF-overexpressing MCF7 and MDA-MB-231 cells.[1][2] This demonstrates that this compound's mechanism of targeting the LIF/LIF-R axis directly translates to a functional inhibition of the cancer cell's migratory capabilities.[1]

Quantitative Data Summary: Migration

| Cell Line | Genetic Background | Compound | Concentration | Observed Effect |

| MCF7 | Ectopic LIF Overexpression | This compound | 5 nM | Migration significantly inhibited.[1] |

| MDA-MB-231 | Ectopic LIF Overexpression | This compound | 15 nM | Migration significantly inhibited.[1] |

Experimental Protocol: Trans-well Migration Assay

The Boyden chamber or trans-well assay is the standard method for evaluating the effect of this compound on cancer cell migration.

-

Chamber Preparation: Trans-well inserts (typically with an 8 µm pore size membrane) are placed into the wells of a 24-well plate.

-

Chemoattractant Addition: The lower chamber is filled with a culture medium containing a chemoattractant (e.g., fetal bovine serum or recombinant LIF) to induce migration.

-

Cell Seeding: Cancer cells are resuspended in a serum-free medium containing the desired concentration of this compound or a vehicle control. A specific number of cells (e.g., 5 x 10^4) is then seeded into the upper chamber of the trans-well insert.

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours) at 37°C and 5% CO2.

-

Cell Removal: After incubation, non-migratory cells on the upper surface of the membrane are gently removed with a cotton swab.

-

Fixation and Staining: Cells that have migrated to the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

-

Quantification: The stained cells are visualized under a microscope, and the number of migrated cells is counted in several random fields. The results are expressed as the average number of migrated cells per field.

Conclusion

The small-molecule compound this compound is a promising therapeutic agent that specifically targets the LIF/LIF-R signaling axis. By inhibiting the activation of downstream pro-survival and pro-metastatic pathways like JAK/STAT3 and PI3K/AKT, this compound effectively reduces both the proliferation and migration of cancer cells, particularly those characterized by LIF overexpression. The data strongly support its continued development as a targeted therapy for LIF-dependent cancers. Further investigation in diverse cancer models and clinical settings is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for EC330 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC330 is a novel small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway.[1][2] LIF, a member of the interleukin-6 cytokine family, is often overexpressed in various cancers, including breast cancer, where it promotes tumor progression, metastasis, and therapeutic resistance.[1] this compound exhibits preferential cytotoxicity towards breast cancer cells with high LIF expression, indicating its potential as a targeted therapeutic agent.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in breast cancer cell lines, focusing on its effects on cell viability, migration, and key signaling pathways.

Mechanism of Action

This compound functions by interfering with the interaction between LIF and its receptor (LIF-R).[1] This blockade inhibits the downstream activation of several critical oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR.[1][3] By disrupting these pathways, this compound effectively suppresses cancer cell proliferation and migration.[1]

Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in commonly used breast cancer cell lines.

| Cell Line | Description | IC50 of this compound (µM) | Notes |

| MCF7-Con | ER-positive, human breast adenocarcinoma (Control) | ~0.2-0.3 | Treated for 24 hours. |

| MCF7-LIF | MCF7 with ectopic LIF overexpression | 3-5 fold lower than MCF7-Con | Demonstrates preferential targeting of LIF-overexpressing cells.[1] |

| MDA-MB-231-Con | Triple-negative, human breast adenocarcinoma (Control) | Not explicitly stated, but this compound has a weaker effect than in LIF-overexpressing cells.[1] | |

| MDA-MB-231-LIF | MDA-MB-231 with ectopic LIF overexpression | ~2-fold lower than MDA-MB-231-Con | Highlights increased sensitivity in LIF-overexpressing triple-negative breast cancer cells.[1] |

Key Experimental Protocols

Herein are detailed protocols for essential in vitro assays to characterize the effects of this compound on breast cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity and viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF7, MDA-MB-231, and their LIF-overexpressing counterparts)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the overnight culture medium and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the LIF signaling pathway.

Materials:

-

Breast cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-p70-S6K, anti-p70-S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells with lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Trans-well Migration Assay

This assay evaluates the effect of this compound on the migratory capacity of breast cancer cells.

Materials:

-

Breast cancer cell lines

-

This compound

-

Trans-well inserts (8 µm pore size) for 24-well plates

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

Microscope

Procedure:

-

Pre-coat the trans-well inserts with a thin layer of Matrigel for invasion assays (optional for migration assays).

-

Starve the cells in a serum-free medium for 24 hours.

-

Resuspend the cells in a serum-free medium containing the desired concentration of this compound (e.g., 5 nM for MCF7, 15 nM for MDA-MB-231).[1]

-

Add 500 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Seed 1 x 10^5 cells in 200 µL of the this compound-containing serum-free medium into the upper chamber of the trans-well insert.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the migrated cells in several random fields under a microscope and quantify the results.

Visualizations

Signaling Pathway

Caption: this compound inhibits the LIF/LIF-R signaling cascade in breast cancer cells.

Experimental Workflow

References

Application Notes: EC330 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC330 is a novel small-molecule inhibitor of Leukemia Inhibitory Factor (LIF) signaling, a pathway implicated in the proliferation, migration, and survival of various cancer cells.[1][2][3][4] LIF, a member of the interleukin-6 cytokine family, exerts its effects by binding to the LIF receptor (LIF-R), leading to the activation of downstream signaling cascades, including the JAK/STAT3, PI3K/AKT, and mTOR pathways.[2] this compound has demonstrated potent anti-tumor activity in preclinical xenograft models, particularly in cancers characterized by LIF overexpression.[1] These notes provide a comprehensive overview of the application of this compound in xenograft mouse models, including its mechanism of action, in vivo efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound functions by directly interacting with the LIF-R, thereby inhibiting the binding of LIF and subsequent receptor activation.[1] This blockade of the LIF/LIF-R signaling axis prevents the phosphorylation and activation of key downstream effector proteins. Specifically, this compound has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (p-STAT3Y705) and AKT at serine 473 (p-AKTS473), crucial events for their activation.[1] The inhibition of these pathways ultimately leads to a reduction in cancer cell proliferation, migration, and tumor growth.[1][2]

Caption: this compound inhibits the LIF/LIF-R signaling pathway.

In Vivo Efficacy of this compound in Xenograft Models

This compound has demonstrated significant anti-tumor activity in various xenograft models. The tables below summarize the quantitative data from these studies.

Table 1: this compound Efficacy in Breast Cancer Xenograft Models

| Cell Line | Mouse Model | This compound Dosage and Administration | Treatment Duration | Outcome | Reference |

| MDA-MB-231 (LIF Overexpression) | Not Specified | 1 mg/kg, intraperitoneal injection, 5 times/week | 24 days | Significant inhibition of xenograft tumor growth.[1] | [1] |

| MDA-MB-231 | Not Specified | 0.5 and 2.5 mg/kg | Not Specified | Dose-dependent reduction in tumor burden. | |

| MCF7 (LIF Overexpression) | Not Specified | Not Specified | Not Specified | Marked specificity in inhibiting proliferation compared to control MCF7 cells. |

Table 2: this compound Efficacy in Ovarian Cancer Xenograft Models

| Cell Line | Mouse Model | This compound Dosage and Administration | Treatment Duration | Outcome | Reference |

| IGROV-1 | Not Specified | 0.5 and 2.5 mg/kg | Not Specified | Dose-dependent reduction in tumor burden. |

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with this compound.

Cell Culture and Preparation

-

Cell Lines: Culture human breast cancer (e.g., MDA-MB-231, MCF7) or ovarian cancer (e.g., IGROV-1) cell lines in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For studies investigating LIF-dependent effects, stable cell lines overexpressing LIF can be generated via lentiviral transduction.

-

Cell Viability: Prior to injection, assess cell viability using a trypan blue exclusion assay to ensure >95% viability.

-

Cell Suspension: Harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

Xenograft Mouse Model Establishment

-

Animal Model: Utilize immunodeficient mice (e.g., female athymic nude or SCID mice, 6-8 weeks old).

-

Subcutaneous Xenograft: Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

This compound Administration

-

Formulation: Dissolve this compound powder in a suitable vehicle, such as DMSO, for stock solutions. Further dilute with a vehicle appropriate for in vivo administration (e.g., a mixture of Cremophor EL, ethanol, and saline).

-

Dosage and Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 1 mg/kg).[1] The control group should receive the vehicle only.

-

Treatment Schedule: Follow a consistent treatment schedule, for example, five times a week for the duration of the study (e.g., 24 days).[1]

Data Analysis and Endpoint

-

Tumor Growth Inhibition: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.

-

Western Blot Analysis: Homogenize a portion of the excised tumor tissue to prepare protein lysates. Perform Western blot analysis to assess the levels of total and phosphorylated STAT3 to confirm the on-target activity of this compound.[1]

Caption: Workflow for this compound xenograft studies.

References

- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Application Notes and Protocols for In Vivo Studies with EC330

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC330 is a small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway.[1][2] In preclinical in vivo models, this compound has demonstrated anti-tumor efficacy, making it a compound of interest for cancer research and drug development.[1][3] These application notes provide detailed protocols for the dosage and administration of this compound in in vivo studies, focusing on xenograft models.

Mechanism of Action

This compound targets the LIF receptor (LIF-R), inhibiting the binding of LIF.[1] This action blocks the subsequent activation of several downstream oncogenic signaling pathways, including the JAK/STAT3, PI3K/AKT, and mTOR pathways.[1][4][5] The inhibition of these pathways leads to a reduction in cancer cell proliferation and migration.[1][4]

References

- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIF/STAT3 signaling fails to maintain self-renewal of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. LIF-induced STAT3 signaling in murine versus human embryonal carcinoma (EC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of p-STAT3 (Tyr705) Following EC330 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction